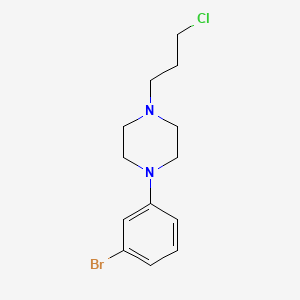
Methyl 2,3-anhydro-beta-d-ribopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-anhydro-beta-d-ribopyranoside is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . It is a derivative of ribose, a naturally occurring sugar, and features an oxirane ring fused to a pyranose ring at the 2,3-position . This compound is known for its utility in various research applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,3-anhydro-beta-d-ribopyranoside can be synthesized through a multi-step process starting from commercially available D-arabinose . The synthetic route typically involves the following steps:
Benzylation: Protecting the hydroxyl groups of D-arabinose.
Isopropylidenation: Introducing an isopropylidene group to protect the 2,3-hydroxyl groups.
Tosylation: Converting the hydroxyl groups to tosylates.
Deisopropylidenation: Removing the isopropylidene group.
Detosylation: Removing the tosyl groups using methanolic sodium methoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in various quantities, ranging from milligrams to multi-kilogram batches, to suit research and industrial needs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-anhydro-beta-d-ribopyranoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for ring-opening reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives of ribopyranoside .
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-anhydro-beta-d-ribopyranoside has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 2,3-anhydro-beta-d-ribopyranoside involves its interaction with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of various derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the oxirane ring and the stability of the resulting products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranoside
- Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
- Methyl beta-D-xylopyranoside
Uniqueness
Methyl 2,3-anhydro-beta-d-ribopyranoside is unique due to its specific structure, which includes an oxirane ring fused to a pyranose ring at the 2,3-position . This structural feature imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(1R,2R,5R,6R)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
DISULGQOMPTDEN-KVTDHHQDSA-N |
Isomerische SMILES |
CO[C@H]1[C@H]2[C@H](O2)[C@@H](CO1)O |
Kanonische SMILES |
COC1C2C(O2)C(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)






![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)



